molecular formula C₇H₇NO₃.₂H₂O.Na B1663512 Sodium 4-aminosalicylate dihydrate CAS No. 6018-19-5

Sodium 4-aminosalicylate dihydrate

Cat. No. B1663512
CAS RN: 6018-19-5
M. Wt: 176.12 g/mol
InChI Key: GMUQJDAYXZXBOT-UHFFFAOYSA-N
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Description

Sodium 4-Aminosalicylate dihydrate is an antibiotic used to treat tuberculosis via NF-κB inhibition and free radical scavenging . It is often administered in association with isoniazid .


Molecular Structure Analysis

The molecular formula of Sodium 4-Aminosalicylate dihydrate is C7H10NNaO5 . It has an average mass of 211.148 Da and a monoisotopic mass of 211.045670 Da .


Physical And Chemical Properties Analysis

Sodium 4-aminosalicylate dihydrate is a white to beige fine crystalline powder . It has a molecular weight of 211.15 .

Scientific Research Applications

Crystal Formation and Hydration Studies

Sodium 4-aminosalicylate dihydrate has been extensively studied for its properties related to crystal formation and hydration. Cherukuvada et al. (2013) explored its role in forming salts and cocrystals, revealing insights into its dehydration and rehydration behaviors (Cherukuvada et al., 2013). Additionally, Forbes et al. (1992) investigated its thermal behavior and crystal structure, finding a correlation between crystal structure and hydrate stability (Forbes et al., 1992).

Educational Applications

Wang Zhi-zhon (2015) discussed the use of sodium 4-aminosalicylate in the experimental teaching of medicinal chemistry, highlighting its effectiveness in enhancing students' problem-solving abilities and self-study skills (Wang Zhi-zhon, 2015).

Spectroscopy and Molecular Interaction Studies

The compound has been a subject of spectroscopy studies, with Panicker et al. (2002) analyzing its FT-IR, FT-Raman, and FT-SERS spectra to identify vibrational bands and molecular interactions (Panicker et al., 2002).

Interaction with DNA

Amalric et al. (1974) researched sodium p-aminosalicylate's interaction with DNA, discovering its role in denaturing DNA and forming single-stranded DNA sequences, which has implications for understanding chromatin structure (Amalric et al., 1974).

Thermal Analysis and Stability

Rotich et al. (2003) conducted thermal studies on sodium salts of aminosalicylic acids, examining their stability and decomposition behavior through differential scanning calorimetry and thermogravimetry (Rotich et al., 2003).

Nanotechnology Applications of Sodium 4-aminosalicylate dihydrate

The current research on Sodium 4-aminosalicylate dihydrate in nanotechnology is not extensive, but there are a few studies that touch upon its applications and properties relevant to this field.

  • Crystal Formation and Molecular Structure Studies : Cherukuvada et al. (2013) discussed the X-ray crystal structures of PAS sodium dihydrate, which is crucial in understanding the molecular interactions and properties essential for nanotechnological applications (Cherukuvada et al., 2013).

  • Spectroscopy Analysis : The study by Panicker et al. (2002) involved analyzing the FT-IR, FT-Raman, and FT-SERS spectra of 4-aminosalicylic acid sodium salt dihydrate. Such spectroscopic analyses are vital for understanding the surface and chemical properties at the nanoscale (Panicker et al., 2002).

  • Thermal Stability and Decomposition Analysis : Research by Rotich et al. (2003) on the thermal stability of sodium salts of aminosalicylic acids provides insights into their decomposition behaviors, which can inform their usage in nanotechnology, particularly in nanomaterial synthesis and stability studies (Rotich et al., 2003).

Safety And Hazards

Sodium 4-aminosalicylate dihydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands, forearms, and face thoroughly after handling .

properties

IUPAC Name

sodium;4-amino-2-hydroxybenzoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUQJDAYXZXBOT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-49-6 (Parent)
Record name Aminosalicylate sodium [USP]
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DSSTOX Substance ID

DTXSID5036638
Record name Sodium 4-aminosalicylate dihydrate
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Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name p-Aminosalicylic acid sodium salt dihydrate
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Product Name

Sodium 4-aminosalicylate dihydrate

CAS RN

6018-19-5
Record name Aminosalicylate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-aminosalicylate dihydrate
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Record name Sodium 4-aminosalicylate
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Record name AMINOSALICYLATE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Cherukuvada, G Bolla, K Sikligar… - Crystal growth & …, 2013 - ACS Publications
4-Aminosalicylic acid (p-aminosalicylic acid, PAS), an antituberculosis drug, is a model active pharmaceutical ingredient to study salt and cocrystal formation in a multiple hydrogen-…
Number of citations: 37 pubs.acs.org
YQ Wu, F Ren, LY Dang, LC Zeng, Y Xu… - China Tropical …, 2018 - cabdirect.org
Objective: To analyses the drug resistant rate and spectrum in multidrug-resistant tuberculosis (MDR-TB) patients in Xi'an City, and to provide basis for the rational regimen selection of …
Number of citations: 0 www.cabdirect.org
S Kaur, QA Pham, L Epstein - 2017 - protocols.io
This protocol is for isolation of high quality, high molecular weight DNA (20 kb and larger) that is suitable for PacBio library preparation. This protocol has been tested on lyophilized …
Number of citations: 4 www.protocols.io
S Iwanami, M Takashima, Y Hirata… - Journal of Medicinal …, 1981 - ACS Publications
… Tosyl chloride (15.2 g, 80 mmol) was added to a solution of sodium 4-aminosalicylate dihydrate (60; 14.0 g, 66 mmol) and sodium carbonate (0.7 g, 6.6 mmol) in 27 mL of water at 75-80 …
Number of citations: 93 pubs.acs.org
A Adams, JN Ashley, H Bader - Journal of the Chemical Society …, 1956 - pubs.rsc.org
SURAMIN has been used for many years in the treatment of the early stages of human trypanosomiasis, and since the structure of this drug was established as (I) by Fourneau 1 and his …
Number of citations: 7 pubs.rsc.org
SH Ding, XD Zhou, Y Jiang, H Zhou, Y Qiu, Z Lei, M Li… - pdfs.semanticscholar.org
Supplemental Figure 13. The parameters of calcium handling in HCM iPSC-CMs 46 treated with DNJ with OPA1 or GAA knockdown. 47 Supplemental Figure 14. Relative mRNA levels …
Number of citations: 0 pdfs.semanticscholar.org
AI Flamholz, S Saccomano, K Cash, DK Newman - Mbio, 2022 - Am Soc Microbiol
… ), FAD (flavin adenine dinucleotide disodium salt hydrate, F6625), riboflavin (R-4500), l-glutamic acid monosodium salt hydrate (G1626-100G), sodium 4-aminosalicylate dihydrate (A-…
Number of citations: 4 journals.asm.org
Z Lipinszki, S Lefevre, MS Savoian… - Nature …, 2015 - nature.com
… ; 0.2% w/v 4-Aminobenzoic, 0.2% w/v Azelaic acid, 0.2% w/v o-Sulfobenzoic acid monoammonium salt, 0.2% w/v p-Coumaric acid, 0.2% w/v Sodium 4-aminosalicylate dihydrate and …
Number of citations: 39 www.nature.com
V Navarová - Space - is.muni.cz
Tato práce se zabývá možným využitím metody krystalizace pod vrstvou oleje za použití nového screenu Small Molecule Anion Screen MD1-125 pro vytvoření krystalů farmakologicky …
Number of citations: 0 is.muni.cz
HA Loeb, W Kelly - 1963 - books.google.com
Identification of subpopulations or races within a species of fish is a problem of vital interest in fisheries management. The expense and physical impairment involved with tagging and …
Number of citations: 14 books.google.com

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